molecular formula C13H22O4 B8344855 Diethyl methyl(3-methylbut-2-en-1-yl)propanedioate CAS No. 17063-07-9

Diethyl methyl(3-methylbut-2-en-1-yl)propanedioate

Cat. No. B8344855
Key on ui cas rn: 17063-07-9
M. Wt: 242.31 g/mol
InChI Key: HJWOVKIAELHYCD-UHFFFAOYSA-N
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Patent
US04532236

Procedure details

36.1 g of sodium (cut into small pieces) is introduced into a three-necked flask equipped with reflux condenser, dropping funnel, and agitator. To this is added 800 ml of absolute ethanol dropwise so quickly that the solution keeps boiling vigorously. To the hot alcoholate solution is added dropwise 269.6 g of freshly distilled methylmalonic acid diethyl ester, the mixture is stirred for 0.5 hour at 60° C. and then--likewise in droplet form--241.7 g of dimethylallyl bromide is added thereto. After one hour of agitation with heating, the thus-precipitated sodium bromide is removed by filtering, the precipitate is washed, and the filtrate is concentrated. The residue is taken up in ether, washed neutral with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated with the use of a forced-circulation evaporator. The evaporation residue is fractionated on an oil pump. *Yield: 266 g of the title compound, bp7 97°-112° C.
Quantity
36.1 g
Type
reactant
Reaction Step One
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:4][C:5](=[O:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3].[CH3:14][C:15]([CH3:19])=[CH:16]CBr.[CH2:20](O)C>>[CH2:2]([O:4][C:5](=[O:13])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH3:20])[CH2:12][CH:14]=[C:15]([CH3:19])[CH3:16])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
36.1 g
Type
reactant
Smiles
[Na]
Step Two
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCBr)C
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 0.5 hour at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After one hour of agitation with heating
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the thus-precipitated sodium bromide is removed
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
the precipitate is washed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
WASH
Type
WASH
Details
washed neutral with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with the use of a forced-circulation evaporator
CUSTOM
Type
CUSTOM
Details
*Yield: 266 g of the title compound, bp7 97°-112° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)OC(C(CC=C(C)C)(C)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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